molecular formula C11H12O3 B1681472 Sarisan CAS No. 18607-93-7

Sarisan

Cat. No. B1681472
CAS RN: 18607-93-7
M. Wt: 192.21 g/mol
InChI Key: FYRHTIWFKXZWAD-UHFFFAOYSA-N
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Description

Sarisan is a biochemical compound . It was used in Greek and Latin writings between the 5th and 15th centuries to refer to the people who lived in and near what was designated by the Romans as Arabia Petraea and Arabia Deserta .


Synthesis Analysis

Sarisan analogues containing 1,3,4-oxadiazole were prepared through iodine-catalyzed oxidative cyclisation as insecticidal agents . The synthesis involved using iodine as the catalyst and K2CO3 as the base . The introduction of fluorophenyl or 4-cyanophenyl units on the 1,3,4-oxadiazole ring at the C-3 position of Sarisan could afford more potent compounds .


Molecular Structure Analysis

Sarisan has a molecular formula of C11H12O3 . It contains 26 bonds in total, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 3 aromatic ethers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sarisan analogues include iodine-catalyzed oxidative cyclisation . This process was used to prepare Sarisan analogues containing 1,3,4-oxadiazole as insecticidal agents .

Scientific Research Applications

Mechanism of Action

Target of Action

Sarisan, a naturally occurring monolignan, is primarily used as an insecticidal agent . Its primary targets are insects such as the pre-third Mythimna separata Walker . The compound interacts with specific biochemical pathways in these insects, leading to their mortality .

Mode of Action

Sarisan’s interaction with its targets involves the introduction of specific units on the 1,3,4-oxadiazole ring at the C-3 position of Sarisan . This interaction results in the creation of more potent compounds, which exhibit promising insecticidal activities . The introduction of fluorophenyl or 4-cyanophenyl units on the 1,3,4-oxadiazole ring at the C-3 position of Sarisan could afford more potent compounds .

Biochemical Pathways

Sarisan affects the biochemical pathways of its targets, leading to their mortality It is known that the introduction of heteroaromatic fragments on the 1,3,4-oxadiazole ring at the c-3 position of sarisan is crucial for the insecticidal activity .

Pharmacokinetics

These properties play a crucial role in the bioavailability and efficacy of any compound

Result of Action

The molecular and cellular effects of Sarisan’s action primarily involve its insecticidal activities. Sarisan analogues have shown promising insecticidal activities with final mortality rates of over 60% when compared with other commercial insecticides . These results suggest that Sarisan’s action at the molecular and cellular level is effective in controlling certain insect populations .

properties

IUPAC Name

5-methoxy-6-prop-2-enyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-10-11(14-7-13-10)6-9(8)12-2/h3,5-6H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRHTIWFKXZWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CC=C)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171851
Record name Sarisan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarisan

CAS RN

18607-93-7
Record name Asaricin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sarisan
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC44848
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44848
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Record name NSC27868
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Record name Sarisan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARISAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWL14ZQ19X
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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